2,4-Dimethyl-3,5-dinitrobenzene-1-sulfonyl chloride
Overview
Description
2,4-Dimethyl-3,5-dinitrobenzene-1-sulfonyl chloride is an aromatic compound with the molecular formula C8H7ClN2O6S. It is characterized by the presence of two methyl groups, two nitro groups, and a sulfonyl chloride group attached to a benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-3,5-dinitrobenzene-1-sulfonyl chloride typically involves the nitration of 2,4-dimethylbenzenesulfonyl chloride. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro groups at the 3 and 5 positions of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful handling of reagents and control of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-3,5-dinitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are commonly used.
Nucleophilic Substitution: Reagents like amines or alcohols can react with the sulfonyl chloride group under basic conditions to form sulfonamides or sulfonate esters.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated derivatives of the original compound.
Nucleophilic Substitution: Products include sulfonamide and sulfonate ester derivatives.
Scientific Research Applications
2,4-Dimethyl-3,5-dinitrobenzene-1-sulfonyl chloride is used in various scientific research applications, including:
Biology: In the modification of biomolecules to study their structure and function.
Medicine: In the development of pharmaceuticals where sulfonyl chloride derivatives are key intermediates.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-3,5-dinitrobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the synthesis of sulfonamide and sulfonate ester derivatives, which are important in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrobenzenesulfonyl chloride: Similar in structure but lacks the methyl groups.
3,5-Dinitrobenzenesulfonyl chloride: Similar but with different substitution pattern on the benzene ring.
Uniqueness
2,4-Dimethyl-3,5-dinitrobenzene-1-sulfonyl chloride is unique due to the presence of both methyl and nitro groups, which influence its reactivity and applications. The methyl groups provide steric hindrance, while the nitro groups are strong electron-withdrawing groups, making the compound highly reactive in electrophilic and nucleophilic substitution reactions.
Properties
IUPAC Name |
2,4-dimethyl-3,5-dinitrobenzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O6S/c1-4-6(10(12)13)3-7(18(9,16)17)5(2)8(4)11(14)15/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOATHSLDFFDQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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